molecular formula C18H17FN6O B2794847 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 1705214-71-6

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No. B2794847
M. Wt: 352.373
InChI Key: QMWUFFLYYDXAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a complex organic molecule that contains several functional groups and rings, including an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of the compound involves several functional groups and rings, including an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Exploration : A compound closely related to the one was synthesized and its structure was characterized using various spectroscopic techniques. The study focused on the antiproliferative activity of the compound, emphasizing its potential in medical research, particularly in cancer studies. The compound's structure was confirmed by X-ray diffraction, highlighting the importance of structural analysis in understanding the biological activities of such compounds (Prasad et al., 2018).

Biological Activities and Potential Applications

  • Antimicrobial and Antiproliferative Activities : Research on related compounds incorporating piperazine and imidazo[1,2-b]pyridazine moieties has shown promising antimicrobial, antifungal, and antimalarial activities. Such studies underscore the potential therapeutic applications of these compounds in treating various infectious diseases and their possible use in antimalarial therapies (Bhatt et al., 2016).
  • Analgesic and Anti-inflammatory Agents : A series of compounds similar to the one of interest have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies provide insights into the potential therapeutic uses of such compounds in pain management and inflammation control without significant side effects on gastric mucosa, indicating a favorable safety profile (Gökçe et al., 2005).

Chemical Properties and Interactions

  • Molecular Docking and Computational Studies : Research involving the synthesis of novel heterocycles and their evaluation for antimicrobial and anticancer activities also included molecular docking and computational studies. These studies help in understanding the molecular interactions of such compounds with biological targets, which is crucial for drug design and development (Fahim et al., 2021).

Advanced Materials and Chemical Analysis

  • Luminescent Materials : Research has also been conducted on the synthesis of derivatives with potential applications in luminescent materials. These studies explore the optical properties of such compounds and their potential use in creating low-cost luminescent materials, indicating their versatility beyond biomedical applications (Volpi et al., 2017).

properties

IUPAC Name

(2-fluorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-15-4-2-1-3-14(15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWUFFLYYDXAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

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